

# physicochemical properties of 1-Fluoro-3-isocyanato-2-methylbenzene

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## Compound of Interest

**Compound Name:** 1-Fluoro-3-isocyanato-2-methylbenzene

**Cat. No.:** B1367038

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Fluoro-3-isocyanato-2-methylbenzene**

**Abstract:** This technical guide provides a comprehensive analysis of the physicochemical properties of **1-Fluoro-3-isocyanato-2-methylbenzene** (CAS No. 160393-57-1). It is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who utilize this versatile isocyanate as a synthetic building block. The document details the compound's structural features, physical constants, and spectroscopic signature, while also offering field-proven insights into its handling, reactivity, and typical synthetic applications. The protocols and data presented herein are designed to ensure both safety and experimental success.

## Introduction: A Profile of a Versatile Reagent

**1-Fluoro-3-isocyanato-2-methylbenzene** is a substituted aromatic isocyanate, a class of compounds renowned for their utility in organic synthesis. The molecule's architecture, featuring a benzene ring functionalized with a highly reactive isocyanate group, a fluorine atom, and a methyl group, imparts a unique combination of steric and electronic properties. The isocyanate moiety serves as a powerful electrophile, readily undergoing addition reactions with nucleophiles to form stable covalent bonds. This reactivity is the cornerstone of its application in the synthesis of a diverse array of compounds, including ureas, carbamates, and amides,

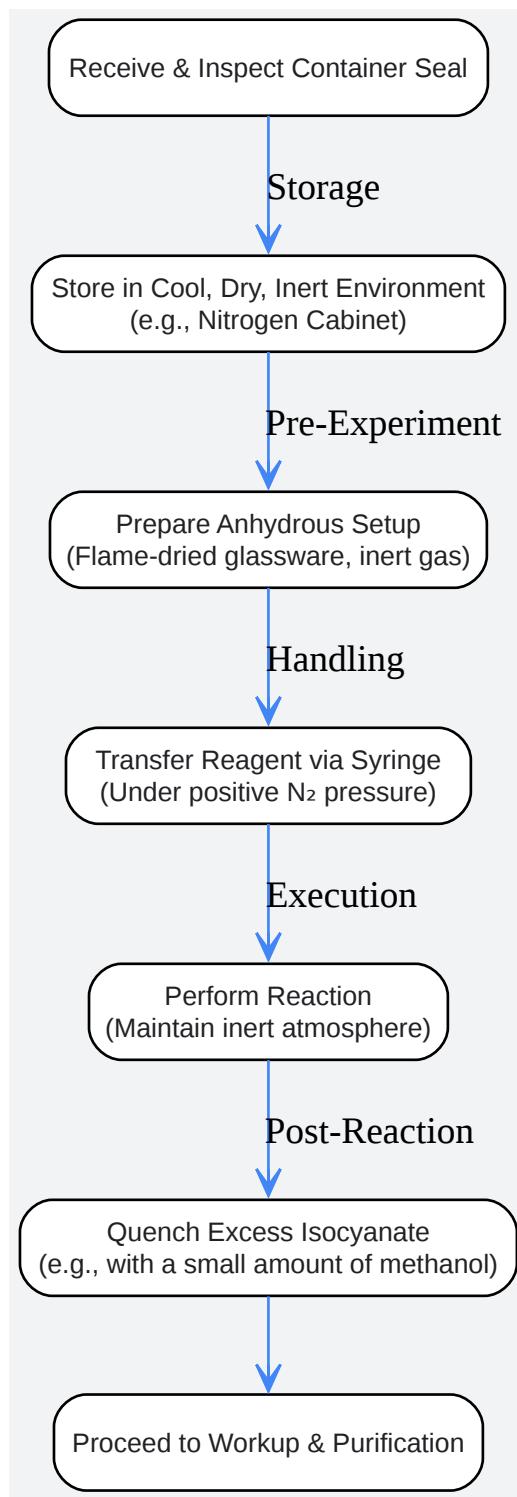
which are prevalent scaffolds in medicinal chemistry and polymer science. This guide aims to provide a detailed physicochemical portrait to inform its effective and safe use.

## Molecular and Structural Data

A fundamental understanding of **1-Fluoro-3-isocyanato-2-methylbenzene** begins with its basic molecular identity. The strategic placement of its functional groups—the ortho-methyl group and the meta-fluoro and isocyanate groups—dictates its reactivity and steric profile.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO
Molecular Weight	151.14 g/mol
CAS Number	160393-57-1
Canonical SMILES	CC1=C(C=CC=C1F)N=C=O
InChI Key	YJFLHFAHMPNZQE-UHFFFAOYSA-N

Diagram 1: 2D Chemical Structure of **1-Fluoro-3-isocyanato-2-methylbenzene**

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